1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine
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Overview
Description
1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine is a complex organic compound that features a piperazine core substituted with ethoxy-pyridinyl carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxy-3-pyridinecarboxylic acid with 2-methylpiperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridinyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(2-chloro-3-pyridinyl)carbonyl]-2-methylpiperazine: Similar structure but with chloro substituents instead of ethoxy groups.
1,4-Bis[(2-methoxy-3-pyridinyl)carbonyl]-2-methylpiperazine: Similar structure but with methoxy substituents.
Uniqueness
1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine is unique due to its ethoxy substituents, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance its solubility and ability to interact with biological targets compared to its chloro or methoxy analogs .
Properties
Molecular Formula |
C21H26N4O4 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
[4-(2-ethoxypyridine-3-carbonyl)-3-methylpiperazin-1-yl]-(2-ethoxypyridin-3-yl)methanone |
InChI |
InChI=1S/C21H26N4O4/c1-4-28-18-16(8-6-10-22-18)20(26)24-12-13-25(15(3)14-24)21(27)17-9-7-11-23-19(17)29-5-2/h6-11,15H,4-5,12-14H2,1-3H3 |
InChI Key |
ZQFMHGUKMBKYPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCN(C(C2)C)C(=O)C3=C(N=CC=C3)OCC |
Origin of Product |
United States |
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